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molecular formula C9H9NO3 B1320030 6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 615568-17-7

6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1320030
M. Wt: 179.17 g/mol
InChI Key: MJMAINZAZNHEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846925B2

Procedure details

A solution of methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-carboxylate (30 g, 0.145 mol) in dry CH2Cl2 (500 mL) was cooled to −78° C. and added DIBAL-H (51 g, 0.36 mol) over a period of 45 min and then stirred at the same temperature for 14 h. The reaction mixture was quenched with 1.5N HCl and filtered off the solid product. The solid compound was dried under vacuum to give 6-(hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one (18 g, 69%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][C:11](=[O:14])[NH:10][C:9]=2[CH:15]=1)=O.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[OH:2][CH2:3][C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][C:11](=[O:14])[NH:10][C:9]=2[CH:15]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1.5N HCl
FILTRATION
Type
FILTRATION
Details
filtered off the solid product
CUSTOM
Type
CUSTOM
Details
The solid compound was dried under vacuum

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
OCC=1C=CC2=C(NC(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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